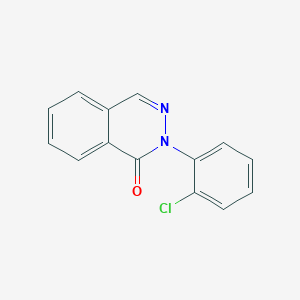
2-(2-Chlorophenyl)phthalazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)phthalazin-1(2H)-one is a heterocyclic compound that belongs to the phthalazine family It is characterized by the presence of a phthalazine ring system substituted with a 2-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)phthalazin-1(2H)-one typically involves the reaction of phthalic anhydride with 2-chlorobenzylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired phthalazine derivative. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions: 2-(2-Chlorophenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phthalazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Oxidized phthalazine derivatives.
Reduction: Reduced phthalazine derivatives.
Substitution: Substituted phthalazine derivatives with various functional groups.
科学研究应用
2-(2-Chlorophenyl)phthalazin-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes, due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential biological effects.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-(2-Chlorophenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors to trigger signaling cascades that lead to its observed biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
相似化合物的比较
2-(2-Chlorophenyl)phthalazin-1(2H)-one can be compared with other similar compounds, such as:
2-Phenylphthalazine-1(2H)-one: Lacks the chlorine substituent, resulting in different electronic and steric properties.
2-(4-Chlorophenyl)phthalazine-1(2H)-one: Has the chlorine substituent at the para position, which affects its reactivity and interactions.
2-(2-Bromophenyl)phthalazine-1(2H)-one: Contains a bromine substituent instead of chlorine, leading to variations in its chemical behavior and applications.
属性
分子式 |
C14H9ClN2O |
|---|---|
分子量 |
256.68 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)phthalazin-1-one |
InChI |
InChI=1S/C14H9ClN2O/c15-12-7-3-4-8-13(12)17-14(18)11-6-2-1-5-10(11)9-16-17/h1-9H |
InChI 键 |
MGCXIVPWSGEWGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=CC=C3Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Hydrazinomethyl)imidazo[1,2-a]pyridine](/img/structure/B1644781.png)
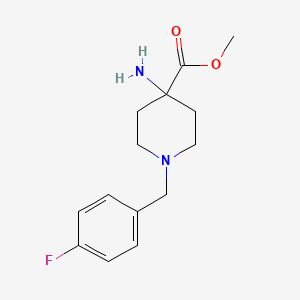
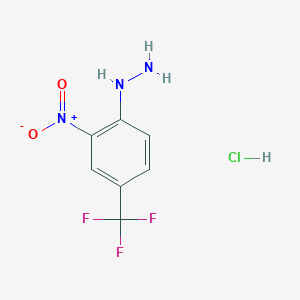
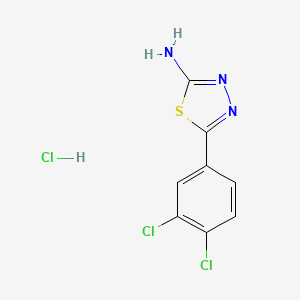
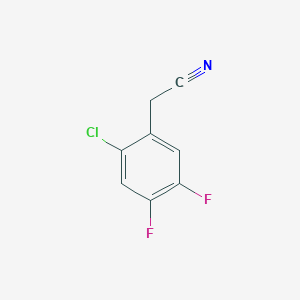
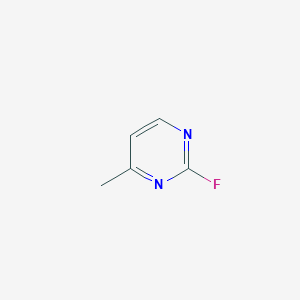
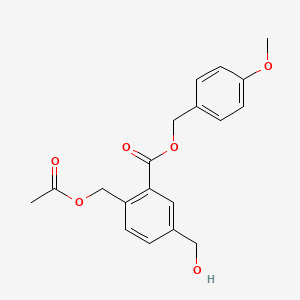
![[3-Amino-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B1644815.png)


![2-([1,1'-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline](/img/structure/B1644825.png)

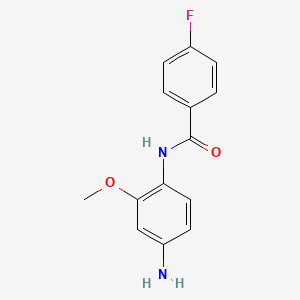
![5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1644833.png)
